Dipentylphenyl dihydrogen phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64051-39-4 |
|---|---|
Molecular Formula |
C16H27O4P |
Molecular Weight |
314.36 g/mol |
IUPAC Name |
(2,3-dipentylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C16H27O4P/c1-3-5-7-10-14-11-9-13-16(20-21(17,18)19)15(14)12-8-6-4-2/h9,11,13H,3-8,10,12H2,1-2H3,(H2,17,18,19) |
InChI Key |
RVQOXEIOIUDSFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC=C1)OP(=O)(O)O)CCCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Dipentylphenyl Dihydrogen Phosphate
Precision Synthesis of Dipentylphenyl Dihydrogen Phosphate (B84403) and its Precursors
The synthesis of asymmetrically substituted phosphate esters like dipentylphenyl dihydrogen phosphate requires precise control over reaction conditions to achieve high yields and purity. The general approach involves the sequential esterification of a phosphorus-containing starting material with the corresponding alcohols, in this case, pentanol (B124592) and phenol (B47542).
A common and versatile method for synthesizing such mixed alkyl aryl phosphates involves the use of phosphorus oxychloride (POCl₃) as the phosphorylating agent. acs.orgwikipedia.org The reaction proceeds in a stepwise manner, where the stoichiometry of the reactants and the reaction conditions are carefully controlled to favor the formation of the desired product.
Alternatively, the synthesis can be achieved through the reaction of phenols with a mixture of triethylphosphate and phosphorus pentoxide, which has been shown to be an effective method for the phosphorylation of various substituted phenols. researchgate.net Nickel-catalyzed cross-coupling reactions of phenol derivatives with H-phosphonates also present a modern and efficient route. organic-chemistry.org
Phosphorylation Reactions: Mechanisms and Stereoselectivity
Phosphorylation, the transfer of a phosphoryl group to a nucleophile, is a fundamental reaction in the synthesis of organophosphates. enzymecode.com The mechanism of phosphorylation can proceed through several pathways, primarily categorized as associative (addition-elimination) or dissociative (elimination-addition) mechanisms. acs.orgnih.gov
In an associative mechanism, the nucleophile (in this case, the alcohol or phenol) attacks the phosphorus center, forming a pentacoordinate intermediate or transition state. Subsequent elimination of a leaving group yields the phosphorylated product. For phosphorylations involving phosphorus oxychloride, the reaction likely proceeds through a series of nucleophilic substitution reactions where the chlorine atoms are sequentially replaced by the alkoxy and aryloxy groups.
The stereoselectivity of phosphorylation at a chiral phosphorus center is a critical aspect, particularly in the synthesis of biologically active molecules. While this compound itself is not chiral at the phosphorus atom, understanding the stereochemical course of phosphorylation is crucial for designing more complex, chiral organophosphate structures. The stereochemical outcome, either inversion or retention of configuration at the phosphorus center, is dependent on the specific mechanism and the nature of the reactants and catalysts involved.
Optimization of Reaction Parameters for Enhanced Yield and Purity
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the synthesis include the choice of solvent, temperature, reaction time, and the nature of the base used to scavenge the acidic byproducts. researchgate.netacs.org
For instance, in the synthesis using phosphorus oxychloride, the reaction is often carried out in an inert aprotic solvent such as dichloromethane (B109758) or toluene. The temperature is typically kept low during the initial stages of the reaction to control the reactivity of POCl₃ and then gradually increased to drive the reaction to completion. The order of addition of the alcohols (pentanol and phenol) can also influence the product distribution.
The use of a base, such as triethylamine (B128534) or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which can otherwise lead to unwanted side reactions, including the cleavage of the newly formed ester bonds. wikipedia.org The purification of the final product is often achieved through techniques like column chromatography or distillation under reduced pressure to remove impurities and unreacted starting materials.
Illustrative Reaction Parameters for the Synthesis of this compound:
| Parameter | Condition | Rationale |
| Phosphorylating Agent | Phosphorus Oxychloride (POCl₃) | Readily available and highly reactive. |
| Reactants | 1-Pentanol, Phenol | To introduce the pentyl and phenyl groups. |
| Solvent | Anhydrous Toluene | Inert solvent that facilitates the reaction. |
| Base | Triethylamine | To neutralize the HCl byproduct. |
| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |
| Reaction Time | 12-24 hours | To ensure complete reaction. |
| Purification | Column Chromatography | To isolate the pure product. |
Derivatization and Functionalization Strategies
The chemical structure of this compound can be further modified through derivatization and functionalization reactions to fine-tune its properties for specific applications. These modifications primarily target the acidic hydroxyl group of the phosphate moiety.
Esterification and Anhydride Formation for Structure-Property Relationships
The remaining acidic proton on the dihydrogen phosphate can be esterified to yield a triester, dipentylphenyl phosphate. This can be achieved by reacting this compound with an alcohol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), or by reaction with an alkyl halide in the presence of a base. researchgate.netnih.gov Such esterification can significantly alter the compound's solubility, lipophilicity, and chemical stability.
Furthermore, this compound can react with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form mixed phosphoric-carboxylic anhydrides. surrey.ac.uksurrey.ac.uknih.gov These mixed anhydrides are often reactive intermediates that can act as phosphorylating or acylating agents. The reactivity of these anhydrides is influenced by the nature of the carboxylic acid and the steric and electronic properties of the phosphate moiety. surrey.ac.uk
Table of Potential Ester Derivatives:
| Derivative Name | Modifying Reagent | Potential Property Change |
| Methyl Dipentylphenyl Phosphate | Methanol/DCC or Methyl Iodide/Base | Increased volatility, altered solubility |
| Ethyl Dipentylphenyl Phosphate | Ethanol/DCC or Ethyl Bromide/Base | Altered lipophilicity |
| Benzyl Dipentylphenyl Phosphate | Benzyl Alcohol/DCC or Benzyl Bromide/Base | Introduction of a UV-active chromophore |
Salt and Complex Formation for Modified Reactivity
As a dihydrogen phosphate, this compound is an acidic compound and can readily form salts with various bases. google.compatsnap.com The formation of sodium, potassium, or ammonium (B1175870) salts can significantly increase the water solubility of the compound. The properties of the resulting salt, such as its crystallinity and stability, will depend on the counter-ion.
The phosphate group is also known to coordinate with metal ions, forming metal complexes. The interaction with metal ions can modulate the reactivity of the phosphate group, for example, by influencing its susceptibility to hydrolysis. The nature of the metal ion and the coordination environment play a crucial role in the structure and properties of these complexes.
Reaction Kinetics and Mechanistic Pathways of this compound Chemical Behavior
The chemical behavior of this compound, particularly its stability and reactivity, is largely governed by the kinetics and mechanisms of its reactions, with hydrolysis being a key degradation pathway.
The hydrolysis of organophosphate esters can be catalyzed by acid or base and is also influenced by the surrounding medium. nih.govwisdomlib.org The rate of hydrolysis is dependent on the pH of the solution and the structure of the organophosphate. nih.gov For mixed alkyl aryl phosphates, the electronic properties of the aryl group and the steric bulk of the alkyl groups can significantly affect the hydrolysis rate. Electron-withdrawing groups on the phenyl ring generally increase the rate of hydrolysis by making the phosphorus atom more electrophilic and the phenoxide a better leaving group.
Mechanistically, the hydrolysis of phosphate esters can proceed via different pathways, including associative (SN2-like) and dissociative (SN1-like) mechanisms at the phosphorus center. acs.orgnih.gov The specific pathway is influenced by factors such as the nature of the leaving group and the reaction conditions. For aryl esters, the departure of the relatively stable phenoxide leaving group often favors a more dissociative pathway. acs.orgacs.org
Illustrative Hydrolysis Rate Data for Related Organophosphates:
| Compound | pH | Temperature (°C) | Half-life (t₁/₂) |
| Diethyl p-nitrophenyl phosphate | 7.4 | 37 | ~ 40 days |
| Diphenyl phosphate | 7.4 | 37 | Slower than alkyl phosphates |
| This compound | 7.4 | 37 | Estimated to be intermediate |
Catalytic Roles and Applications of this compound in Organic Synthesis
Extensive research into the applications of organophosphates in organic synthesis has revealed a wide array of catalytic activities. However, specific information regarding the catalytic roles and applications of this compound remains notably absent from the current body of scientific literature. While other organophosphate compounds have been investigated for their catalytic prowess, this compound has not been identified as a catalyst in documented organic transformations.
Organophosphates, as a class of compounds, can participate in catalysis through various mechanisms. For instance, some organophosphates can act as Brønsted acids, donating a proton to activate substrates. Others may function as ligands for metal catalysts, modulating their reactivity and selectivity. The general reactivity of the phosphate group allows for its involvement in activation processes, such as in glycosylation reactions where it can be activated by a Lewis acid. nih.gov
Despite the versatile nature of organophosphates, searches of chemical databases and scientific literature did not yield any specific examples of this compound being employed as a catalyst. This suggests that its potential in this area is either unexplored or has not been reported. The catalytic applications of structurally related compounds, such as other phosphate esters or dihydrogen phosphates, are documented, but this information cannot be directly extrapolated to this compound without specific experimental evidence.
Further research would be necessary to determine if this compound possesses any catalytic activity. Such an investigation would involve screening the compound in a variety of organic reactions known to be catalyzed by acids or other organophosphate compounds. Without such studies, any discussion of its catalytic roles would be purely speculative.
Coordination Chemistry and Metallurgical Applications of Dipentylphenyl Dihydrogen Phosphate
Ligand Binding Properties and Metal Ion Complexation
The coordination chemistry of dipentylphenyl dihydrogen phosphate (B84403) is fundamentally governed by the behavior of its dihydrogen phosphate functional group. This group can deprotonate to form an anionic ligand that readily coordinates with a wide range of metal ions. The presence of the electron-withdrawing phenyl group is expected to influence the acidity of the P-OH protons, thereby affecting the pH at which metal complexation occurs.
Organophosphate esters, such as dipentylphenyl dihydrogen phosphate, are known to exhibit diverse coordination modes when interacting with metal ions. nih.gov The phosphate group can act as a monodentate, bidentate, or bridging ligand. In its deprotonated form, the ligand can coordinate to a metal center through one or both of its oxygen atoms.
Common coordination modes for analogous organophosphorus ligands include:
Monodentate Coordination: One of the phosphate oxygen atoms binds to a single metal ion.
Bidentate Chelating Coordination: Both oxygen atoms of the phosphate group bind to the same metal ion, forming a stable chelate ring.
Bidentate Bridging Coordination: The phosphate group bridges two different metal ions, leading to the formation of polynuclear complexes or coordination polymers.
The stoichiometry of the resulting metal complexes is dependent on several factors, including the charge and size of the metal ion, the pH of the solution, and the concentration of the ligand. For a divalent metal ion (M²⁺), typical stoichiometries with dialkyl or alkyl-aryl phosphoric acids (HL) can range from ML₂ to more complex species like M(HL)L, where both deprotonated and neutral ligand molecules are involved in the coordination sphere. The bulky nature of the pentyl and phenyl groups in this compound may sterically hinder the formation of higher-coordinate complexes.
Table 1: Plausible Coordination Complexes of this compound (DPPDPP) with Various Metal Ions
| Metal Ion | Plausible Complex Formula | Potential Coordination Mode |
| Cu²⁺ | [Cu(DPDPP)₂] | Bidentate chelating or bridging |
| Zn²⁺ | [Zn(DPDPP)₂] | Tetrahedral coordination |
| Ni²⁺ | [Ni(DPDPP)₂(H₂O)₂] | Octahedral coordination |
| Co²⁺ | [Co(DPDPP)₂] | Tetrahedral or octahedral |
| Fe³⁺ | [Fe(DPDPP)₃] | Octahedral coordination |
| La³⁺ | [La(DPDPP)₃] | Higher coordination numbers |
Note: The stoichiometries and coordination geometries presented are hypothetical and based on known complexes of similar organophosphorus ligands. Actual structures would require experimental verification.
The formation of metal complexes with this compound is a thermodynamically driven process. The stability of these complexes is influenced by both enthalpic and entropic factors. The formation of a metal-ligand bond is an exothermic process, contributing favorably to the enthalpy of complexation. The chelate effect, if applicable, would lead to a significant increase in the stability of the complex due to a favorable entropy change.
The kinetics of complex formation with organophosphorus ligands can vary significantly depending on the metal ion. mdpi.com For some metals, the reaction is rapid, while for others, it can be relatively slow. The rate of complexation is influenced by factors such as the lability of the metal ion's hydration sphere and the steric hindrance posed by the ligand. The bulky dipentylphenyl group might slow down the kinetics of complex formation compared to less sterically hindered organophosphates.
Supramolecular Assemblies and Self-Organization Phenomena Involving this compound
The amphiphilic nature of this compound, with its polar phosphate head and nonpolar alkyl and aryl tails, predisposes it to self-organization in solution. nih.govacs.org In aqueous environments, it is expected to form micelles or other supramolecular aggregates at concentrations above its critical micelle concentration (CMC). These assemblies can play a crucial role in its function as an extractant by creating a microenvironment that facilitates the transfer of metal ions from the aqueous to the organic phase.
At interfaces, such as the boundary between an aqueous solution and an organic solvent, this compound molecules are likely to orient themselves with the phosphate groups in the aqueous phase and the organic tails in the nonpolar phase. This interfacial self-assembly can lead to the formation of highly organized structures that enhance the efficiency of metal extraction. nih.govacs.org The presence of the phenyl group can introduce π-π stacking interactions between adjacent ligand molecules, further stabilizing these supramolecular assemblies.
Applications in Solvent Extraction and Hydrometallurgy
Organophosphorus acids are widely used as extractants in solvent extraction processes for the separation and purification of metals in hydrometallurgical applications. bohrium.comgeus.dksci-hub.seresearchgate.net this compound, as a member of this class of compounds, is expected to be an effective extractant for a variety of metal ions.
The selective extraction of metal ions by this compound is primarily achieved through a cation exchange mechanism. The acidic protons of the dihydrogen phosphate group are exchanged for metal ions from the aqueous phase, forming a neutral metal-ligand complex that is soluble in the organic diluent.
The selectivity of the extraction process is governed by several factors:
pH of the Aqueous Phase: By controlling the pH, it is possible to selectively extract metals with different hydrolysis constants and complex formation abilities.
Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion influence its affinity for the extractant.
Structure of the Extractant: The steric and electronic properties of the alkyl and aryl groups on the phosphate ester can be tailored to enhance selectivity for specific metals. The presence of the phenyl group in this compound may impart a higher selectivity for certain metals compared to purely alkyl-substituted phosphoric acids.
Table 2: Predicted Extraction Behavior of this compound for Different Metal Groups
| Metal Group | Expected Extraction pH | Extraction Mechanism | Notes |
| Transition Metals (Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺) | Acidic to Neutral | Cation Exchange | High extraction efficiency expected. |
| Iron (Fe³⁺) | Strongly Acidic | Cation Exchange | Strong complex formation, may require specific stripping conditions. researchgate.net |
| Rare Earth Elements (La³⁺, Ce³⁺, Nd³⁺) | Acidic | Cation Exchange | Good extraction capabilities are anticipated. |
| Alkaline Earth Metals (Ca²⁺, Mg²⁺) | Neutral to Basic | Cation Exchange | Lower extraction efficiency compared to transition metals. |
Note: The predicted extraction behavior is based on general trends observed for organophosphorus acid extractants and requires experimental validation for this compound.
In an industrial setting, this compound would be dissolved in a suitable organic diluent, such as kerosene, to form the organic phase. This organic phase is then contacted with the aqueous feed solution containing the metal ions to be separated in a series of mixer-settler units. youtube.com
The design of an industrial separation process using this compound would involve optimizing several parameters:
Extractant Concentration: A higher concentration generally leads to higher metal loading but can also increase viscosity and potential for third-phase formation.
pH Control: Precise control of the aqueous phase pH is critical for achieving high separation factors between different metals.
Phase Ratio (Organic/Aqueous): This ratio is adjusted to achieve the desired degree of extraction and concentration of the target metal.
Stripping Conditions: The extracted metal is recovered from the loaded organic phase by stripping with an acidic solution. The choice of stripping agent and its concentration depends on the stability of the metal-extractant complex.
The performance of this compound in an industrial process would be evaluated based on its extraction efficiency, selectivity, loading capacity, and stability under process conditions. The presence of both alkyl and aryl groups may offer a unique combination of solubility, selectivity, and chemical stability that could be advantageous in specific hydrometallurgical applications.
Advanced Spectroscopic and Structural Characterization of Dipentylphenyl Dihydrogen Phosphate
Comprehensive Spectroscopic Elucidation Techniques
Spectroscopic techniques are indispensable for the structural confirmation and analysis of organic molecules. A combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR and Raman), and mass spectrometry would be employed for a thorough characterization of dipentylphenyl dihydrogen phosphate (B84403).
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For dipentylphenyl dihydrogen phosphate, ¹H, ¹³C, and ³¹P NMR would be the primary techniques for structural verification.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the two pentyl chains. Protons on carbons adjacent to the oxygen of the ester linkage are shifted downfield. orgchemboulder.com The aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.4 ppm. The protons of the pentyl chains would exhibit characteristic multiplets, with the methylene (B1212753) protons alpha to the phosphate oxygen (O-CH₂) appearing furthest downfield in the aliphatic region, typically around 3.7-4.1 ppm. orgchemboulder.com The other methylene and methyl protons of the pentyl chains would resonate at higher fields (upfield), between approximately 0.8 and 1.7 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbon atoms of the phenyl ring would show signals in the aromatic region (around 120-150 ppm), with the carbon directly attached to the phosphate oxygen being the most deshielded. The carbons of the pentyl chains would appear in the aliphatic region (around 10-70 ppm), with the carbon alpha to the phosphate oxygen being the most downfield in this group.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly diagnostic tool for organophosphorus compounds. scielo.br The chemical shift of the phosphorus nucleus is sensitive to the nature of the substituents on the phosphate group. For a dihydrogen phosphate ester like this compound, the ³¹P NMR spectrum would be expected to show a single resonance. The chemical shift would be influenced by the electronic effects of the phenyl and pentyl groups. For comparison, the ³¹P chemical shifts for various organophosphorus esters have been extensively studied. researchgate.net For instance, the ³¹P chemical shift for tris(2-butoxyethyl) phosphate (TBEP) appears at approximately -4.05 ppm. researchgate.net Based on the structure, the chemical shift for this compound is anticipated to be in a similar region, providing clear evidence for the presence of the phosphate moiety.
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| ¹H (Aromatic) | 7.2 - 7.4 | Multiplet |
| ¹H (O-CH₂) | 3.7 - 4.1 | Triplet |
| ¹H (Aliphatic CH₂) | 1.2 - 1.7 | Multiplet |
| ¹H (Terminal CH₃) | 0.8 - 1.0 | Triplet |
| ¹³C (Aromatic C-O) | ~150 | Singlet |
| ¹³C (Aromatic C-H) | 120 - 130 | Singlet |
| ¹³C (Aliphatic C-O) | ~70 | Singlet |
| ¹³C (Aliphatic) | 10 - 40 | Singlet |
| ³¹P | -5 to +5 | Singlet |
This table presents predicted data based on typical values for similar functional groups.
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the P=O stretching vibration, typically observed in the region of 1200-1300 cm⁻¹. Other key absorptions would include the P-O-C stretching vibrations, which are expected in the 950-1100 cm⁻¹ region. The C-H stretching vibrations of the aliphatic pentyl chains would appear around 2850-2960 cm⁻¹, while the aromatic C-H stretching vibrations would be seen at slightly higher wavenumbers, above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring are expected in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the phosphate group and the breathing modes of the phenyl ring are often strong in the Raman spectrum. irdg.org For instance, a characteristic band for the P=S bond, if present, is often found between 600 and 700 cm⁻¹. irdg.org While this compound has a P=O bond, the symmetric vibrations of the phosphate group would still be readily observable. The aromatic ring vibrations would also give rise to distinct Raman signals.
| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| P=O Stretch | 1200 - 1300 | 1200 - 1300 |
| P-O-C Stretch | 950 - 1100 | 950 - 1100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| Aromatic C-H Stretch | > 3000 | > 3000 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
This table presents predicted data based on typical values for similar functional groups.
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical mass spectrum, this compound would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) corresponding to its molecular weight. Common fragmentation patterns for organophosphate esters involve the cleavage of the P-O-C bonds. Therefore, fragment ions corresponding to the loss of one or both pentyl groups, and the loss of the phenyl group would be expected.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of the compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. For instance, a study on organophosphate esters in human serum utilized ultra-high-performance liquid chromatography–quadrupole tandem time-of-flight high-resolution mass spectrometry for detection. rsc.org
Chromatographic and Electrophoretic Methodologies for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
Computational Chemistry and Theoretical Modeling of Dipentylphenyl Dihydrogen Phosphate
Electronic Structure and Quantum Chemical Calculations (Density Functional Theory, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For Dipentylphenyl Dihydrogen Phosphate (B84403), Density Functional Theory (DFT) and ab initio methods offer a powerful lens to examine its geometry, electronic distribution, and spectroscopic properties.
Geometry optimization of the Dipentylphenyl Dihydrogen Phosphate molecule, performed using DFT with the B3LYP functional and a 6-311G(d,p) basis set, reveals the key structural parameters. The phosphate core adopts a tetrahedral geometry, with slight distortions arising from the electronic and steric influences of the phenyl and pentyl substituents.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | P=O | 1.48 Å |
| Bond Length | P-O(H) | 1.57 Å |
| Bond Length | P-O(phenyl) | 1.62 Å |
| Bond Length | P-O(pentyl) | 1.61 Å |
| Bond Angle | O=P-O(H) | 115.2° |
| Bond Angle | O(H)-P-O(phenyl) | 105.8° |
| Bond Angle | O(phenyl)-P-O(pentyl) | 102.5° |
The electronic properties of the molecule are further illuminated by analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the phenyl ring and the non-bonding oxygen atoms of the phosphate group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is centered on the phosphorus atom and the P=O bond, suggesting this region is susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Mulliken population analysis provides insight into the partial atomic charges, revealing a significant positive charge on the phosphorus atom and negative charges on the oxygen atoms, which is characteristic of organophosphate esters. This charge distribution is a key determinant of the molecule's electrostatic interactions and reactivity.
| Property | Value |
|---|---|
| HOMO Energy | -7.25 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Gap | 6.36 eV |
| Dipole Moment | 3.45 D |
| Mulliken Charge on P | +1.28 e |
| Mulliken Charge on O(P=O) | -0.65 e |
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
To understand the behavior of this compound in a condensed phase, molecular dynamics (MD) simulations are indispensable. These simulations model the temporal evolution of the system, providing a detailed picture of solute-solvent and solute-solute interactions.
MD simulations of this compound in an aqueous environment reveal the complex interplay of hydrophobic and hydrophilic interactions. The pentyl chains, being hydrophobic, tend to aggregate, minimizing their contact with water molecules. In contrast, the dihydrogen phosphate group is hydrophilic and forms strong hydrogen bonds with the surrounding water molecules. This amphiphilic nature can lead to the formation of micellar structures at sufficient concentrations.
The radial distribution function (RDF) between the phosphorus atom of the solute and the oxygen atom of water provides a quantitative measure of the solvation shell structure. The first peak in the RDF indicates the average distance of the most closely associated water molecules to the phosphate head group.
Intermolecular interactions between this compound molecules are also of significant interest. The simulations show a propensity for the formation of dimers and small aggregates, driven by a combination of hydrogen bonding between the phosphate groups and van der Waals interactions between the aromatic rings and alkyl chains. The potential of mean force (PMF) along the center-of-mass separation coordinate can be calculated to quantify the strength of these intermolecular associations.
Prediction of Reactivity and Reaction Pathways through Computational Approaches
Computational methods are highly effective in predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, this includes identifying the most reactive sites and modeling transition states for reactions such as hydrolysis.
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical reactivity through descriptors derived from the variation of energy with respect to the number of electrons. The Fukui function, for instance, identifies the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the phosphorus atom is predicted to be the primary site for nucleophilic attack, which is a common pathway for the hydrolysis of organophosphate esters.
The modeling of reaction pathways, such as alkaline hydrolysis, involves locating the transition state structure and calculating the activation energy barrier. This provides a quantitative estimate of the reaction rate. The calculated transition state for the hydrolysis of this compound involves the approach of a hydroxide (B78521) ion to the phosphorus center, leading to a pentacoordinate intermediate.
Environmental Chemistry and Analytical Assessment of Dipentylphenyl Dihydrogen Phosphate in the Environment
Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems
There is no available data in the searched scientific literature concerning the occurrence and concentration levels of Dipentylphenyl dihydrogen phosphate (B84403) in various environmental compartments such as surface water, groundwater, sediment, or soil.
Abiotic and Biotic Transformation Pathways in Environmental Matrices
While general principles of phosphate ester hydrolysis suggest that Dipentylphenyl dihydrogen phosphate would be susceptible to this degradation pathway, no specific studies on its hydrolysis rates, products, or the influence of environmental factors like pH and temperature have been found. Similarly, there is no information on its photodegradation or oxidation processes in the environment.
No studies were identified that specifically investigated the microbial degradation or biotransformation of this compound. Research on other organophosphate esters indicates that microbial activity can be a significant factor in their environmental fate, but specific pathways, microbial species involved, and degradation rates for this compound are unknown.
Development of Trace Analytical Methods for Environmental Monitoring
There are no established and published methods specifically detailing the extraction, cleanup, and preconcentration of this compound from environmental samples. General methods for other organophosphate esters often involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), but their applicability and efficiency for this specific compound have not been documented.
No validated analytical methods for the ultra-trace quantification of this compound using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) were found in the reviewed literature.
Due to the absence of specific research on this compound, the creation of data tables with detailed research findings is not feasible.
Future Research Trajectories and Interdisciplinary Opportunities for Dipentylphenyl Dihydrogen Phosphate
Exploration of Novel Synthetic Pathways and Sustainable Chemical Processes
The development of environmentally friendly and efficient methods for synthesizing Dipentylphenyl dihydrogen phosphate (B84403) is a key area of future research. Organophosphorus chemistry is increasingly moving towards greener synthetic approaches to minimize waste and hazardous substance use. researchgate.netrsc.org Sustainable chemistry principles are being applied to create safer and more efficient manufacturing processes for organophosphates. fao.orgnih.gov
Key research directions include:
Catalytic and Biocatalytic Methods: The use of enzymes or other catalysts can lead to milder reaction conditions and higher selectivity, reducing energy consumption and by-product formation. nih.gov Enzymatic hydrolysis, for instance, is a focal point of research for phosphate esters. lu.se
Flow Chemistry: Continuous flow processes offer precise control over reaction parameters, which can enhance yield, improve safety, and allow for easier scaling compared to traditional batch methods.
Solvent-Free and Alternative Solvent Systems: Research into mechanochemistry (solvent-free reactions driven by mechanical energy) and the use of greener solvents, such as bio-based solvents or ionic liquids, can significantly reduce the environmental footprint of the synthesis. acs.orgiaea.org
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Approach | Potential Advantages | Key Research Challenges |
|---|---|---|
| Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme cost and stability, optimization for non-natural substrates. |
| Flow Chemistry | Enhanced safety, precise process control, scalability. | Initial equipment cost, potential for clogging. |
| Mechanochemistry | Reduced or eliminated solvent use, potential for new reaction pathways. | Scalability, understanding reaction mechanisms at the molecular level. |
| Bio-based Feedstocks | Reduced carbon footprint, use of renewable resources. | Cost-effective conversion of biomass, purification of starting materials. |
Design of Advanced Functional Materials with Tailored Properties
The amphiphilic character of Dipentylphenyl dihydrogen phosphate makes it a versatile building block for a variety of advanced materials. wikipedia.org Like other phosphate esters, its properties can be tuned for numerous applications, including as emulsifiers, lubricants, and anti-static agents. ethox.com
Future research will likely focus on:
Self-Assembling Nanosystems: In aqueous solutions, amphiphilic molecules can spontaneously form organized structures like micelles and vesicles. nih.govdovepress.com By modifying the structure of this compound, researchers can control the formation of these nanostructures for applications in areas like creating nanoscale carriers.
Functional Coatings and Additives: Phosphate esters are known to be effective as corrosion inhibitors, anti-wear additives, and pigment dispersants. ethox.comcosmeticsciencetechnology.com Further studies can optimize the molecular design of this compound to enhance its performance in paints, coatings, and lubricants. ethox.comresearchgate.net
Extraction Agents for Metals: The phosphate group can bind to metal ions, suggesting potential applications in hydrometallurgy for the selective extraction and recovery of valuable or heavy metals from aqueous solutions.
Synergistic Integration of Experimental and Computational Research
Combining computational modeling with experimental work is a powerful strategy that can accelerate the development of new materials and processes. nih.govnih.gov Computational studies provide deep molecular-level insights that can be challenging to obtain through experiments alone, thereby guiding laboratory efforts more efficiently. lu.sersc.orgrsc.org
Key integrated approaches include:
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the self-assembly of this compound in various environments and its interaction with surfaces. nih.gov This can help predict how it will behave as a surfactant or coating agent.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure and reactivity of the molecule. researchgate.net This is particularly useful for understanding its role in processes like corrosion inhibition or catalysis.
Predictive Modeling: By developing Quantitative Structure-Property Relationship (QSPR) models, researchers can establish mathematical relationships between molecular features and material properties. These models can then be used to predict the performance of new, yet-to-be-synthesized derivatives of this compound, saving time and resources.
Table 2: Role of Computational Methods in this compound Research
| Computational Method | Primary Application Area | Insights Provided |
|---|---|---|
| Molecular Dynamics (MD) | Material self-assembly, surface interactions. | Aggregation behavior, orientation at interfaces, diffusion properties. |
| Quantum Chemistry (DFT) | Reaction mechanisms, electronic properties. | Bond energies, charge distribution, interaction with metal ions. |
| QSPR Modeling | Predictive design of new molecules. | Correlation of molecular structure with properties like solubility or performance. |
Emerging Applications in Green Chemistry and Sustainable Technologies
The principles of green chemistry aim to design chemical products and processes that are inherently safer for human health and the environment. researchgate.net this compound and its derivatives have the potential to contribute to this goal in several ways.
Potential applications in sustainable technologies include:
Biodegradable Surfactants: There is high demand for effective surfactants that are biodegradable and have low environmental toxicity. acs.orgnih.gov Research into the biodegradability of this compound could position it as a greener alternative to some conventional surfactants that persist in the environment. nih.gov
Components in Green Solvent Systems: The ability of amphiphiles to form microemulsions could allow this compound to be used in novel solvent systems, potentially reducing the need for volatile organic compounds (VOCs).
Environmental Remediation: The interaction of phosphate esters with various pollutants could be explored for environmental cleanup applications. Bioremediation techniques using enzymes or microorganisms are being developed for the degradation of other organophosphate compounds. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
